Cas no 2229006-20-4 (3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol)

3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol structure
2229006-20-4 structure
Product name:3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol
CAS No:2229006-20-4
MF:C12H17BrO
Molecular Weight:257.166783094406
CID:6390504
PubChem ID:165664575

3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol
    • 2229006-20-4
    • EN300-1904136
    • インチ: 1S/C12H17BrO/c1-9-4-5-10(11(13)6-9)7-12(2,3)8-14/h4-6,14H,7-8H2,1-3H3
    • InChIKey: KHPWQAZBCQGBCJ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=CC=1CC(C)(C)CO

計算された属性

  • 精确分子量: 256.04628g/mol
  • 同位素质量: 256.04628g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 20.2Ų

3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1904136-1.0g
3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol
2229006-20-4
1g
$943.0 2023-06-02
Enamine
EN300-1904136-2.5g
3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol
2229006-20-4
2.5g
$1791.0 2023-09-18
Enamine
EN300-1904136-10.0g
3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol
2229006-20-4
10g
$4052.0 2023-06-02
Enamine
EN300-1904136-0.1g
3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol
2229006-20-4
0.1g
$804.0 2023-09-18
Enamine
EN300-1904136-0.5g
3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol
2229006-20-4
0.5g
$877.0 2023-09-18
Enamine
EN300-1904136-10g
3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol
2229006-20-4
10g
$3929.0 2023-09-18
Enamine
EN300-1904136-0.05g
3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol
2229006-20-4
0.05g
$768.0 2023-09-18
Enamine
EN300-1904136-1g
3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol
2229006-20-4
1g
$914.0 2023-09-18
Enamine
EN300-1904136-5g
3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol
2229006-20-4
5g
$2650.0 2023-09-18
Enamine
EN300-1904136-0.25g
3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol
2229006-20-4
0.25g
$840.0 2023-09-18

3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol 関連文献

3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-olに関する追加情報

3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol: A Comprehensive Overview

The compound 3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol (CAS No. 2229006-20-4) is a highly specialized organic compound with significant applications in the fields of organic synthesis and pharmaceutical chemistry. This compound is characterized by its unique structure, which combines a bromophenyl group with a tertiary alcohol moiety, making it a versatile building block in various chemical reactions.

Recent advancements in synthetic chemistry have highlighted the importance of 3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol as a key intermediate in the synthesis of bioactive molecules. Its structure allows for easy functionalization, enabling researchers to explore its potential in drug discovery and material science. The presence of the bromine atom on the aromatic ring facilitates nucleophilic substitution reactions, while the alcohol group provides opportunities for further oxidation or protection strategies.

One of the most notable applications of this compound is in the synthesis of complex heterocyclic structures. By leveraging its reactivity, chemists have successfully incorporated it into multi-component reactions, leading to the formation of diverse pharmacophores. For instance, studies have demonstrated its utility in the construction of quinoline derivatives, which are known for their antimalarial and anticancer properties.

In addition to its role in organic synthesis, 3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol has been extensively studied for its stereochemical properties. The bulky tert-butyl group adjacent to the hydroxyl group introduces steric hindrance, which can influence the outcome of reactions involving this compound. This makes it an ideal candidate for exploring asymmetric catalysis and enantioselective synthesis.

From an environmental perspective, researchers have also investigated the biodegradation pathways of this compound. Understanding its fate in natural systems is crucial for assessing its potential impact on ecosystems. Studies suggest that under aerobic conditions, this compound undergoes microbial degradation through oxidative mechanisms, ultimately leading to mineralization.

The synthesis of 3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol involves a series of well-established organic transformations. Starting from bromobenzene derivatives, chemists employ Friedel-Crafts alkylation or substitution reactions to introduce the necessary substituents. The final step typically involves hydrolysis or reduction to yield the alcohol functionality.

Looking ahead, the demand for 3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol is expected to grow as researchers continue to uncover its potential in advanced materials and therapeutic agents. Its unique combination of reactivity and structural versatility positions it as a valuable asset in modern chemical research.

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